molecular formula C6H14KOPS2+ B14102264 Phosphorodithioic acid,O,O-bis(1-methylethyl) ester, potassium salt (1:1)

Phosphorodithioic acid,O,O-bis(1-methylethyl) ester, potassium salt (1:1)

Cat. No.: B14102264
M. Wt: 236.4 g/mol
InChI Key: BPAUXQDRMNVSJF-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) is an organophosphorus compound with the molecular formula C6H15O2PS2K. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a lubricant additive, providing anti-wear and extreme pressure properties to oils and greases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) typically involves the reaction of phosphorus pentasulfide (P2S5) with isopropanol (C3H8O) under controlled conditions. The reaction proceeds as follows:

P2S5+4C3H8O2(C3H7O)2PS2H+H2SP_2S_5 + 4C_3H_8O \rightarrow 2(C_3H_7O)_2PS_2H + H_2S P2​S5​+4C3​H8​O→2(C3​H7​O)2​PS2​H+H2​S

The resulting diisopropyl phosphorodithioate is then neutralized with potassium hydroxide (KOH) to form the potassium salt:

(C3H7O)2PS2H+KOH(C3H7O)2PS2K+H2O(C_3H_7O)_2PS_2H + KOH \rightarrow (C_3H_7O)_2PS_2K + H_2O (C3​H7​O)2​PS2​H+KOH→(C3​H7​O)2​PS2​K+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Scientific Research Applications

Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) involves its interaction with metal surfaces and enzymes. The compound forms a protective film on metal surfaces, reducing friction and wear. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors .

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, potassium salt (1:1)
  • Phosphorodithioic acid, O,O-bis(1-methylethyl) ester
  • Phosphorodithioic acid, O,O-dibutyl ester, potassium salt (1:1)

Uniqueness

Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) is unique due to its specific ester groups and potassium salt form, which provide distinct solubility and reactivity properties compared to other similar compounds. Its effectiveness as a lubricant additive and its potential biological activities make it a valuable compound in various applications .

Properties

Molecular Formula

C6H14KOPS2+

Molecular Weight

236.4 g/mol

InChI

InChI=1S/C6H14OPS2.K/c1-5(2)7-8(9)10-6(3)4;/h5-6H,1-4H3;/q+1;

InChI Key

BPAUXQDRMNVSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[P+](=S)SC(C)C.[K]

Origin of Product

United States

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